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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B8210178 Get Quote

Introduction

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular

signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-

activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK

pathway, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.

[1][3] Dysregulation of this pathway through mutations in genes like BRAF and RAS is a

common driver in a wide range of human cancers.[1][4] ASN007 has been developed as a

therapeutic strategy to target these cancers, demonstrating significant anti-proliferative activity

in preclinical models of tumors with BRAF and RAS mutations.[1][2] This document provides a

detailed technical guide on the in vitro characterization of ASN007 benzenesulfonate,

summarizing key quantitative data and experimental methodologies for researchers and drug

development professionals.

Mechanism of Action

ASN007 functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase

activity.[1] By binding to the ATP pocket of the ERK1/2 enzymes, it prevents the

phosphorylation of downstream substrates, thereby blocking signal transduction through the

MAPK pathway.[3][5] This inhibition leads to a halt in ERK-dependent cell proliferation and

survival in tumor cells where this pathway is hyperactivated.[3][5]
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Biochemical and Cellular Activity
The in vitro potency of ASN007 was determined through a series of biochemical and cell-based

assays. The compound exhibits high affinity and inhibitory activity against its primary targets,

ERK1 and ERK2, and potent anti-proliferative effects in cancer cell lines harboring MAPK

pathway mutations.

Table 1: Biochemical Activity of ASN007 against ERK1/2 Kinases

Target Assay Type IC50 (nM)

ERK1 Cell-free enzymatic assay 2

ERK2 Cell-free enzymatic assay 2

Data sourced from

references[1][6][7][8]

Table 2: Anti-proliferative Activity of ASN007 in RAS/RAF Mutant Cancer Cell Lines

Parameter Cell Lines IC50 (nM)

Median IC50
Panel of RAS/RAF mutant

cells
37

Data sourced from

reference[7]

Table 3: Kinase Selectivity Profile of ASN007

A comprehensive kinase panel was used to assess the selectivity of ASN007. The following

table lists the top off-target kinases that showed significant inhibition, demonstrating the

compound's high selectivity for ERK1/2.
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Kinase Target IC50 (nM)

ERK2 2

ERK1 2

MNK1 38

MNK2 47

JNK3 140

JNK2 160

JNK1 200

p38α 250

p38β 300

CAMK2D 450

CAMK2G 500

CAMK2A 550

CAMK2B 600

GSK3A 700

GSK3B 750

CDK2/CycA >1000

CDK4/CycD1 >1000

PRDK1 >1000

Data for ERK1/2 and off-target kinases are

compiled from references[8][9]. This table

represents a summary of kinases with the

highest inhibition after ERK1/2.
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Biochemical Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of ASN007 on ERK1 and ERK2 enzymatic

activity.

Reagents: Recombinant human ERK1 or ERK2 enzyme, biotinylated substrate peptide, ATP,

and HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate

antibody and streptavidin-XL665).

Procedure: a. ASN007 is serially diluted in DMSO and added to the wells of a microplate. b.

The ERK1 or ERK2 enzyme is added to the wells, followed by a mixture of the biotinylated

substrate and ATP to initiate the kinase reaction. c. The reaction is incubated at room

temperature for a specified time (e.g., 60 minutes).[7] d. The HTRF detection reagents are

added to stop the reaction and detect the phosphorylated substrate. e. After another

incubation period, the plate is read on an HTRF-compatible reader.

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate.

The percentage of inhibition is calculated relative to DMSO-treated controls, and IC50 values

are determined by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (ELISA)
This assay measures the ability of ASN007 to inhibit the phosphorylation of a direct ERK

substrate, RSK1, within a cellular context.

Cell Culture: HT-29 human colon cancer cells, which harbor a BRAF V600E mutation, are

seeded in 96-well plates and allowed to attach overnight.[8]

Compound Treatment: Cells are treated with a dose range of ASN007 or DMSO vehicle

control for a specified duration (e.g., 4 hours).[8]

Cell Lysis: After treatment, the media is removed, and cells are lysed with a suitable lysis

buffer containing protease and phosphatase inhibitors.

ELISA Procedure: a. The cell lysates are transferred to an ELISA plate pre-coated with a

capture antibody specific for total RSK1. b. The plate is incubated to allow the capture

antibody to bind to RSK1. c. A detection antibody specific for the phosphorylated form of
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RSK1 (e.g., p-RSK1 Ser380) is added.[8] d. A horseradish peroxidase (HRP)-conjugated

secondary antibody is then added, followed by a substrate solution to generate a colorimetric

signal.

Data Analysis: The absorbance is read on a microplate reader. The signal is normalized to

total protein concentration or a housekeeping protein, and the IC50 value is calculated based

on the dose-response curve.

Cell Proliferation Assay
This assay evaluates the effect of ASN007 on the growth of cancer cell lines.

Cell Seeding: Cancer cell lines (particularly those with known RAS or RAF mutations) are

seeded into 96-well plates at an appropriate density and incubated for 24 hours.

Compound Addition: A serial dilution of ASN007 is added to the wells. A vehicle control

(DMSO) is also included.

Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.[7]

Viability Measurement: Cell viability is assessed using a reagent such as MTS or a reagent

that measures ATP content (e.g., CellTiter-Glo). The reagent is added to each well, and the

plate is incubated according to the manufacturer's instructions.

Data Analysis: The absorbance or luminescence, which correlates with the number of viable

cells, is measured using a plate reader. The results are expressed as a percentage of the

vehicle control, and the IC50 values are calculated.

Cell Cycle Analysis
This protocol determines the effect of ASN007 on cell cycle progression. ASN007 has been

shown to induce G0/G1 phase cell cycle arrest.[7]

Cell Treatment: Cells are seeded in 6-well plates and treated with ASN007 at various

concentrations or with a DMSO control for 24-72 hours.[7]

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered

saline (PBS), and collected by centrifugation.
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Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at

least 2 hours to fix the cells.

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution

containing propidium iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M)

is quantified using cell cycle analysis software.
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Caption: The RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition point.
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Caption: General experimental workflow for an in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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